molecular formula C7H11ClO2S B2517217 (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1354351-70-4

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B2517217
CAS No.: 1354351-70-4
M. Wt: 194.67
InChI Key: LUQXFQXMGLMKEQ-RRKCRQDMSA-N
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Description

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The sulfonyl chloride functional group attached to the bicyclic structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold.

    Functionalization: The introduction of the sulfonyl chloride group is achieved through the reaction of the bicyclo[2.2.1]heptane derivative with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products.

Properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXFQXMGLMKEQ-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354351-70-4
Record name rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
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